Home > Products > Screening Compounds P35820 > Blood platelet activating factor-acether
Blood platelet activating factor-acether - 65154-06-5

Blood platelet activating factor-acether

Catalog Number: EVT-313552
CAS Number: 65154-06-5
Molecular Formula: C26H54NO7P
Molecular Weight: 523.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-O-acetyl-1-O-hexadecyl-sn-glycero-3-phosphocholine is a 2-acetyl-1-alkyl-sn-glycero-3-phosphocholine betaine which has hexadecyl as the alkyl group. PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation, inflammation, and anaphylaxis. It has a role as a beta-adrenergic antagonist, an antihypertensive agent, a bronchoconstrictor agent, a hematologic agent and a vasodilator agent.
Platelet Activating Factor is a phosphatidylcholine derivative that modulates inflammation, vascular permeability, allergic responses and the functions of leukocytes and platelets.
A phospholipid derivative formed by PLATELETS; BASOPHILS; NEUTROPHILS; MONOCYTES; and MACROPHAGES. It is a potent platelet aggregating agent and inducer of systemic anaphylactic symptoms, including HYPOTENSION; THROMBOCYTOPENIA; NEUTROPENIA; and BRONCHOCONSTRICTION.
Overview

Blood platelet activating factor-acether, commonly referred to as platelet-activating factor, is a potent phospholipid mediator involved in various biological processes, including inflammation, platelet aggregation, and leukocyte activation. This compound plays a critical role in the regulation of vascular permeability and the immune response. Its significance lies in its ability to act as a signaling molecule that influences numerous cellular functions, particularly in pathological conditions.

Source

Platelet-activating factor is primarily synthesized by various cell types, including platelets, neutrophils, monocytes, and endothelial cells. The synthesis occurs in response to multiple stimuli such as thrombin or during phagocytosis by macrophages. It can be produced via two main pathways: the de novo pathway and the remodeling pathway, with the latter being more prominent under inflammatory conditions .

Classification

Platelet-activating factor belongs to a class of compounds known as ether lipids. It is characterized by its unique structure, which includes an ether-linked alkyl group and an acetyl group at the sn-2 position of the glycerol backbone. The presence of a phosphocholine head group further classifies it within phospholipids .

Synthesis Analysis

Methods

The synthesis of platelet-activating factor can be achieved through several methods:

  1. Remodeling Pathway:
    • In this pathway, phosphatidylcholine serves as the precursor. Phospholipase A2 removes the fatty acid from the sn-2 position, producing lysophosphatidylcholine. Subsequently, lysophosphatidylcholine acetyltransferase adds an acetyl group to form platelet-activating factor .
  2. De Novo Pathway:
    • This pathway uses 1-O-alkyl-2-acetyl-sn-glycerol as a precursor. The alkyl group is typically a long-chain fatty acid (e.g., hexadecyl), which is then modified by adding a phosphocholine group at the sn-3 position .

Technical Details

The synthesis processes involve specific enzymes such as phospholipase A2 and lysophosphatidylcholine acetyltransferase. The choice of precursor and conditions can significantly affect the yield and biological activity of the resulting platelet-activating factor.

Molecular Structure Analysis

Structure

Platelet-activating factor has a distinctive molecular structure characterized by:

  • Alkyl Group: An ether-linked 16-carbon chain at the C1 position.
  • Acetyl Group: An acetate unit at the C2 position that enhances solubility.
  • Phosphocholine Head Group: Present at C3, similar to that found in standard phosphatidylcholine .

Data

The molecular formula for platelet-activating factor is C20H42NO5PC_{20}H_{42}NO_5P. Its structural formula can be represented as follows:

Structure R O C O CH CH 3 C O O P O O O CH 2 N CH 3 3\text{Structure }\quad \text{R O C O CH CH 3 C O O P O O O CH 2 N CH 3 3}

This structure facilitates its role as a signaling molecule due to its amphipathic nature.

Chemical Reactions Analysis

Reactions

Platelet-activating factor participates in various biochemical reactions:

  1. Platelet Activation: It induces aggregation of platelets through high-affinity binding to specific receptors on their surface.
  2. Inflammatory Response: It promotes leukocyte chemotaxis and enhances vascular permeability.
  3. Signal Transduction: Activation of intracellular signaling pathways leading to increased calcium ion concentration and activation of protein kinase C .

Technical Details

The interaction of platelet-activating factor with its receptors triggers downstream effects involving various second messengers such as diacylglycerol and inositol trisphosphate, contributing to its biological activity.

Mechanism of Action

Process

The mechanism of action for platelet-activating factor involves:

  1. Receptor Binding: Platelet-activating factor binds to specific G-protein coupled receptors on target cells.
  2. Signal Cascade Initiation: This binding activates intracellular signaling pathways leading to increased calcium influx and activation of protein kinases.
  3. Biological Effects: These events culminate in various physiological responses including platelet aggregation, enhanced leukocyte adhesion, and secretion of inflammatory mediators .

Data

Research indicates that platelet-activating factor operates at nanomolar concentrations, demonstrating its potency as a signaling molecule in both physiological and pathological contexts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow liquid.
  • Solubility: Highly soluble in water due to its polar head group.

Chemical Properties

  • Molecular Weight: Approximately 361.54 g/mol.
  • Stability: Sensitive to hydrolysis; biological activity diminishes with structural modifications.

Relevant analyses have shown that small changes in its structure can significantly impact its biological function, underscoring the importance of precise synthesis methods .

Applications

Scientific Uses

Platelet-activating factor has several important applications in scientific research and medicine:

  1. Inflammation Studies: Used to study mechanisms underlying inflammatory responses and related diseases.
  2. Cardiovascular Research: Investigated for its role in thrombus formation and cardiovascular diseases.
  3. Pharmacological Development: Potential target for drugs aimed at modulating immune responses or treating inflammatory disorders .
Historical Context & Discovery Milestones

Early Observations of Platelet-Activating Mediators

The conceptual foundation for platelet-activating factor-acether (PAF-acether) emerged from a series of critical investigations into immune-mediated platelet activation in the 1960s and early 1970s. In 1966, Barbaro and Zvaifler documented a substance capable of inducing antigen-triggered histamine release from rabbit platelets during passive cutaneous anaphylaxis experiments [1] [4]. This substance, though not yet characterized, demonstrated the existence of soluble factors modulating platelet behavior in immunological contexts. Nearly four years later, Henson identified a 'soluble factor' released from leukocytes that stimulated vasoactive amine secretion from platelets, providing further evidence for cellular communication mechanisms involving platelet activation [1] [8]. Subsequent investigations by Siraganuan and Osler in 1971 described a diluted substance with potent platelet-activating capabilities, establishing key bioactivity parameters for this unidentified mediator [1] [2].

These foundational studies collectively described a biologically active principle operating at extraordinary potency—observations that necessitated the isolation and characterization of the responsible molecule. The cumulative work demonstrated that this unidentified mediator operated through a leukocyte-dependent mechanism, suggesting a complex interplay between immune cells and platelets in inflammatory responses [4] [8]. Crucially, researchers recognized that the active principle possessed lipid-like properties based on extraction characteristics and sensitivity to phospholipase enzymes, distinguishing it from protein-based signaling molecules predominant in immunological research at the time [1] [4].

Table 1: Foundational Discoveries Leading to PAF-Acether Identification

YearResearchersKey ContributionSignificance
1966Barbaro & ZvaiflerObserved substance causing antigen-induced histamine release from rabbit plateletsFirst documentation of platelet-activating mediator in anaphylaxis
1970HensonDescribed leukocyte-derived 'soluble factor' inducing vasoactive amine releaseEstablished leukocyte-platelet communication pathway
1971Siraganuan & OslerIdentified diluted substance with platelet-activating capacityDemonstrated extraordinary potency of the mediator
1972Benveniste et al.Coined term "Platelet-Activating Factor" (PAF)Provided methodology for reproducible isolation and biological characterization

Identification of PAF-Acether as a Distinct Phospholipid Mediator

The pivotal transition from observing biological activities to identifying a specific molecular entity occurred in 1972 when Jacques Benveniste, along with Henson and Cochrane, isolated and characterized the mediator responsible for platelet activation, formally introducing the term "Platelet-Activating Factor" (PAF) into the scientific lexicon [1] [4]. Benveniste's methodological innovations enabled reproducible preparation of PAF from biological sources, most notably through the processing of 100 liters of hog blood to obtain minute quantities of active material—a mere 1 µL of which could induce robust platelet aggregation [1]. This extraordinary potency (effective at concentrations as low as 10⁻¹² M) immediately distinguished PAF from previously known platelet agonists and suggested a highly specialized signaling molecule [1] [8].

Critical biochemical characterization during this period revealed PAF's phospholipid nature through multiple lines of evidence. PAF demonstrated binding affinity to albumin, migrated between lysolecithin and sphingomyelin in thin-layer chromatography systems, and exhibited differential sensitivity to phospholipase enzymes—being susceptible to phospholipase A2 (PLA2), phospholipase C (PLC), and phospholipase D (PLD), but resistant to sphingomyelinase C and PLA1 [1] [4]. Benveniste further established PAF's fundamental role in immunoglobulin E (IgE)-mediated anaphylaxis in 1974, connecting this lipid mediator to pathological hypersensitivity reactions [4] [8]. The growing recognition that PAF represented an entirely new class of phospholipid mediator with autacoid or messenger functions challenged the prevailing paradigm that lipid mediators were primarily derived from phospholipid precursors rather than functioning as intact signaling molecules [1] [8].

Table 2: Key Properties Establishing PAF-Acether as a Novel Phospholipid Mediator

PropertyExperimental EvidenceSignificance
PotencyActive at 10⁻¹² to 10⁻¹⁰ M concentrationsExceeded potency of known platelet agonists by orders of magnitude
Lipid NatureAlbumin binding; TLC migration profile; Organic solvent extractionDistinguished from protein mediators and established lipid characteristics
Phospholipase SensitivitySensitive to PLA2, PLC, PLD; Resistant to sphingomyelinase C and PLA1Suggested specific phospholipid structure different from common phospholipids
Immunological RoleMediated IgE-dependent histamine release in anaphylaxisEstablished pathophysiological relevance in immediate hypersensitivity

Structural Elucidation and Nomenclature Debates

The definitive structural characterization of PAF in 1979 resolved fundamental questions about its chemical identity while simultaneously igniting controversies regarding its appropriate nomenclature. On October 10, 1979, Constantinos Demopoulos, Neal Pinckard, and Donald Hanahan from the University of Texas at San Antonio published the correct structure as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, naming it Acetyl-glyceryl-ether-phosphocholine (AGEPC) based on their synthetic compound that precisely replicated the biological activity of naturally isolated PAF [1] [4]. Their structural assignment was based on rigorous chemical analysis and synthesis, demonstrating biological activities indistinguishable from native rabbit PAF [1]. Merely nineteen days later, a research group led by Fred Snyder independently reported the identical structure while investigating an antihypertensive polar renomedullary lipid (APRL), confirming the structure through an alternative research pathway [1] [4].

The structural elucidation revealed key features that explained PAF's extraordinary bioactivity: (1) an ether-linked alkyl chain (typically hexadecyl) at the sn-1 position providing membrane anchoring properties; (2) an exceptionally short acetyl group at the sn-2 position enabling aqueous solubility and rapid receptor interaction; and (3) a phosphocholine head group at the sn-3 position facilitating recognition by cellular receptors [3] [4]. Structure-activity relationship (SAR) studies demonstrated that minimal modifications—such as elongation of the sn-2 acetyl group, removal of the sn-1 alkyl chain, or sequential demethylation of the choline head group—abolished biological activity, explaining why earlier structural proposals (including 2-acyl-sn-glycero-3-phosphocholine) had failed to replicate PAF's activity due to acyl migration artifacts [3] [4].

Simultaneously, competing nomenclature systems emerged from different research groups, creating terminological confusion in the literature. Benveniste proposed "PAF-acether" (acether reflecting the critical acetyl moiety) to emphasize the molecule's unique structure and distinguish it from other platelet-activating substances [1] [2]. Hanahan's group subsequently simplified their AGEPC designation to AGEPC (acetyl-glyceryl-ether-phosphorylcholine) in 1980 when they confirmed the structure using mass spectrometry [1] [4]. This period was marked by what contemporary observers described as "conflicting attitudes between the groups with reference to what the name of the molecule should be" [1]. The naming controversies reflected legitimate scientific priorities—Benveniste emphasized the biological functionality ("platelet-activating"), while structural biologists prioritized precise chemical descriptors. Ironically, as the understanding of PAF's diverse biological roles expanded far beyond platelet activation, the original acronym became increasingly recognized as a misnomer while simultaneously becoming permanently entrenched in scientific vocabulary [1] [4].

Table 3: Structural Characteristics and Nomenclature of PAF-Acether

Structural FeatureChemical GroupFunctional SignificanceProposed Names
sn-1 Position1-O-alkyl group (typically C16:0)Membrane anchoring; Metabolic stabilityAGEPC (emphasizes glyceryl ether)
sn-2 PositionAcetyl groupReceptor recognition; Rapid hydrolysis by PAF-AHPAF-acether (emphasizes acetyl ether)
sn-3 PositionPhosphocholine head groupReceptor binding; Charge characteristicsPAF (emphasizes phosphocholine)
Complete Molecule1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholineFull biological activityMultiple naming conventions

The structural elucidation and naming debates of 1979-1980 established PAF-acether as the prototype of a new class of phospholipid mediators with profound implications for understanding intercellular communication. The resolution of its chemical identity catalyzed explosive growth in PAF research, facilitating receptor identification, biosynthetic pathway characterization, and pharmacological development—solidifying its position as what researchers would later describe as "the most potent lipid mediator known to date" [1] and establishing a paradigm for understanding analogous ether lipid signaling molecules.

Properties

CAS Number

65154-06-5

Product Name

Blood platelet activating factor-acether

IUPAC Name

[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C26H54NO7P

Molecular Weight

523.7 g/mol

InChI

InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1

InChI Key

HVAUUPRFYPCOCA-AREMUKBSSA-N

SMILES

CCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.